3,6,9,12,15,18-Hexaoxaicosane

Solvent Selection Thermal Stability High-Temperature Synthesis

3,6,9,12,15,18-Hexaoxaicosane, also known as pentaethylene glycol diethyl ether, is a non-ionic, linear polyether (C14H30O6) belonging to the glycol diether (glyme) class. Characterized by a chain of five ethylene glycol units capped with ethyl groups, this amphiphilic molecule functions as a high-boiling aprotic solvent and surfactant.

Molecular Formula C14H30O6
Molecular Weight 294.38 g/mol
CAS No. 23601-39-0
Cat. No. B008405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6,9,12,15,18-Hexaoxaicosane
CAS23601-39-0
Synonyms3,6,9,12,15,18-hexaoxaicosane; 3,6,9,12,15,18-Hexaoxaeicosane; PENTAETHYLENE GLYCOL DIETHYL ETHER; Einecs 245-774-2; Pentaethylene glycol, monobutyl ether
Molecular FormulaC14H30O6
Molecular Weight294.38 g/mol
Structural Identifiers
SMILESCCOCCOCCOCCOCCOCCOCC
InChIInChI=1S/C14H30O6/c1-3-15-5-7-17-9-11-19-13-14-20-12-10-18-8-6-16-4-2/h3-14H2,1-2H3
InChIKeyIXFAFGFZFQHRLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,6,9,12,15,18-Hexaoxaicosane (CAS 23601-39-0): Technical Specifications for a Regulated Polyether Solvent and PROTAC Linker Intermediate


3,6,9,12,15,18-Hexaoxaicosane, also known as pentaethylene glycol diethyl ether, is a non-ionic, linear polyether (C14H30O6) belonging to the glycol diether (glyme) class [1]. Characterized by a chain of five ethylene glycol units capped with ethyl groups, this amphiphilic molecule functions as a high-boiling aprotic solvent and surfactant. Its defined oligomeric structure is also a core intermediate for synthesizing poly(ethylene glycol) (PEG)-based linkers, notably PEG6, which are widely used in PROTAC (Proteolysis Targeting Chimera) development . Its classification by the EPA as a chemical of concern within the glyme family adds a critical regulatory dimension to its procurement and use [2].

Why 3,6,9,12,15,18-Hexaoxaicosane Cannot Be Replaced by Other Glymes or PEGs Without Risk


Substituting 3,6,9,12,15,18-Hexaoxaicosane with a common analog like triglyme or tetraglyme introduces quantifiable performance and compliance risks. This specific homologue occupies a unique position in the glyme series, where its chain length governs critical solvent properties like boiling point and flash point, which are not linear across the series . In PROTAC design, the use of this exact PEG6 intermediate is not arbitrary; studies show that changing PEG linker length by even one unit can abolish or drastically alter target protein degradation efficacy, making the defined length of this compound a critical structural parameter for reproducible biological activity [1]. Furthermore, from a regulatory standpoint, this compound is explicitly named on the EPA's proposed Significant New Use Rule (SNUR) for glymes, meaning any substitution with an unlisted compound does not carry the same regulatory oversight implications for new commercial uses [2].

Head-to-Head Evidence for 3,6,9,12,15,18-Hexaoxaicosane: Boiling Point, Safety, and Linker Performance Data


Higher Thermal Processing Threshold vs. Shorter-Chain Glyme Solvents

As a process solvent, 3,6,9,12,15,18-hexaoxaicosane provides a significantly higher thermal operating window compared to triethylene glycol dimethyl ether (triglyme) and tetraethylene glycol dimethyl ether (tetraglyme), allowing for reactions requiring elevated temperatures without reaching reflux. This higher boiling point can also reduce evaporative solvent loss during prolonged high-temperature steps , , .

Solvent Selection Thermal Stability High-Temperature Synthesis

Quantified Regulatory Risk: SNUR-Designated Substance for Consumer Product Uses

Unlike simpler glycol diethers, 3,6,9,12,15,18-hexaoxaicosane is explicitly listed in the EPA's proposed Significant New Use Rules (SNUR) for glymes. The regulation mandates that any new use of this substance in a consumer product requires a 90-day notice to the EPA before commencement, a constraint not uniformly applied to all glymes or their alternatives. This creates a quantified administrative timeline that must be factored into product development, representing a distinct procurement pathway compared to unregulated solvents [1].

Regulatory Compliance EPA SNUR Product Development

PEG6 Linker Specificity: Single-Unit Length Change Disrupts PROTAC Degradation Efficiency

In PROTAC design, the 3,6,9,12,15,18-hexaoxaicosane backbone corresponds precisely to the PEG6 linker, a gold-standard length in targeted protein degradation. Research demonstrates that PROTAC efficacy is exquisitely sensitive to linker length. Studies on GSPT1-degrading PROTACs showed that degradation activity is entirely dependent on PEG chain length, indicating that substituting this PEG6 intermediate with a PEG4 or PEG8 analog would yield a completely different biological profile, potentially rendering the degrader inactive [1]. Unlike longer linkers that suffer from greater entropic penalties, PEG6 provides a balanced conformational space for ternary complex formation .

PROTAC Chemical Biology Linker Optimization

Controlled Volatility for Safer High-Temperature Processing vs. Lower Glymes

The higher flash point of 3,6,9,12,15,18-hexaoxaicosane compared to lower glymes reduces flammability hazards in open-air or high-temperature industrial operations. With a flash point of 131°C, it presents a lower fire risk than diethylene glycol diethyl ether (ethyldiglyme) or ethylene glycol diethyl ether (ethylglyme), which have significantly lower flash points , .

Process Safety Flash Point Industrial Hygiene

Quantified Solubility Parameter for Process Engineering: A Model Polyether Solvent

Thermodynamic studies on its lower homolog, tetraethylene glycol diethyl ether, provide extensive quantitative data on non-ideal behavior in aqueous solutions, including negative excess volume and positive excess Gibbs energy. 3,6,9,12,15,18-Hexaoxaicosane, with an additional ethoxy unit, can be used to extend these thermodynamic models, providing a predictable extension point for process simulation engineers who need to scale from well-characterized to more complex glymes [1].

Process Engineering Solvent Modeling Physicochemical Property

Where 3,6,9,12,15,18-Hexaoxaicosane Outperforms Analogs: Three High-Value Application Scenarios


High-Temperature Aprotic Solvent for Polyimide or Polybenzoxazole Synthesis

For polymer chemists synthesizing high-performance polymers requiring sustained temperatures above 300°C, 3,6,9,12,15,18-hexaoxaicosane is a superior choice. Its boiling point of 346.7°C provides a safe, 130°C higher thermal ceiling compared to the common alternative triglyme (bp 216°C). This eliminates solvent bumping and reflux at reaction temperatures where triglyme would boil, enabling a wider processing window for step-growth polymerizations. Its 131°C flash point also significantly reduces the fire risk associated with lower-boiling glycol ethers in high-temperature jacketed reactors [1], , [2].

Definitive Intermediate for PEG6-Based PROTAC Library Synthesis

For medicinal chemistry teams building PROTAC libraries, 3,6,9,12,15,18-hexaoxaicosane is the non-negotiable starting block for generating the 'gold-standard' PEG6 linker space. Studies confirm that this exact oligomer length is critical for forming a productive ternary complex between the E3 ligase and the target protein. Using a shorter (e.g., PEG4) or longer (e.g., PEG8) homolog will not substitute the linker's conformational role and will likely fail to induce degradation. Procuring this specific CAS number ensures the creation of PROTACs with the validated allosteric 'spring' effect required for ubiquitination [1], .

EPA-Compliant Formulation for Non-Consumer Industrial Cleaning or Coating

For formulators developing heavy-duty industrial cleaners or coatings not destined for consumer sale, 3,6,9,12,15,18-hexaoxaicosane offers a clear pathway. While the EPA's SNUR imposes a 90-day notification period for any new consumer product use, its use in strictly industrial applications is not a designated significant new use. This means a manufacturer can leverage its high solvency, low volatility, and surfactant properties in an industrial degreaser without the regulatory delay, while a competitor attempting to use it in a consumer product would incur a 90-day compliance timeline. This creates a distinct speed-to-market advantage in the industrial sector [1].

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